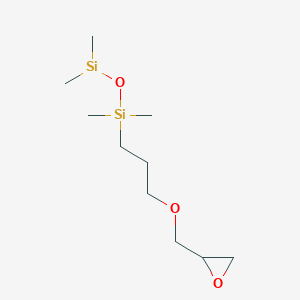
(3-缩水甘油氧丙基)-1,1,3,3-四甲基二硅氧烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a glycidoxypropyl group attached to a disiloxane backbone. This compound is notable for its unique combination of organic and inorganic components, which imparts it with a range of useful properties. It is widely used in various industrial and scientific applications due to its reactivity and compatibility with different materials.
科学研究应用
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane finds extensive use in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which are employed in coatings, adhesives, and sealants.
Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and reactivity.
Industry: The compound is employed in the production of high-performance materials, such as silicone elastomers and resins, which are used in electronics, automotive, and construction industries.
作用机制
Target of Action
The primary targets of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane are glass substrates and various organic compounds. The compound binds well with glass substrates, creating a three-dimensional matrix . It also interacts with organic compounds such as amides, alcohols, thiols, and acids .
Mode of Action
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates, creating a three-dimensional matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . This compound is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of a three-dimensional matrix on glass substrates . It also influences the pathways related to the reaction of the epoxy group with amides, alcohols, thiols, and acids .
Pharmacokinetics
Its high reactivity in water suggests that it may have significant absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane results in the formation of a three-dimensional matrix on glass substrates . This enhances the dry and wet adhesion of epoxy coatings . It also results in the creation of a reactive surface for one-step and high-density protein immobilization .
Action Environment
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is influenced by environmental factors such as the presence of water, which enhances its reactivity . The efficacy and stability of the compound may also be affected by the nature of the glass substrates and the specific organic compounds it interacts with .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts, such as platinum divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, typically at temperatures ranging from 60°C to 80°C, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.
化学反应分析
Types of Reactions: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The glycidoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl, amino, or thiol-functionalized products.
Hydrolysis and Condensation: The siloxane backbone can undergo hydrolysis and condensation reactions, particularly in the presence of moisture, leading to the formation of silanol groups and subsequent cross-linking.
Common Reagents and Conditions:
Epoxy Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often used to facilitate these reactions. The reactions are typically conducted at ambient conditions.
Major Products Formed:
Epoxy Ring-Opening: The major products include hydroxyl, amino, or thiol-functionalized siloxanes.
Hydrolysis and Condensation: The major products are silanol-functionalized siloxanes and cross-linked siloxane networks.
相似化合物的比较
(3-Glycidoxypropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a disiloxane backbone. It is used in similar applications but offers different reactivity and properties.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a glycidoxy group. It is used as a coupling agent and adhesion promoter in different contexts.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of a glycidoxy group. It is used for surface modification and as a cross-linking agent.
Uniqueness: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a glycidoxy group and a disiloxane backbone. This structure imparts it with distinct reactivity and compatibility with various materials, making it a valuable compound in diverse applications.
属性
InChI |
InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFPDQBRSRCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCOCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)

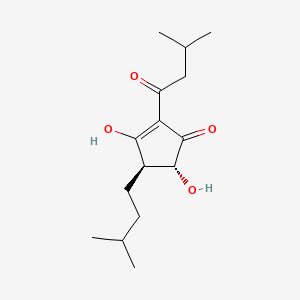
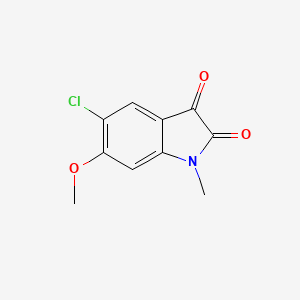
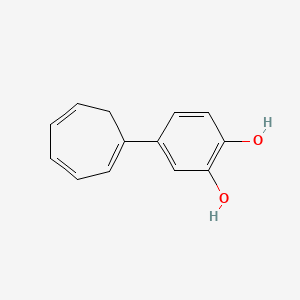
![pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B578970.png)
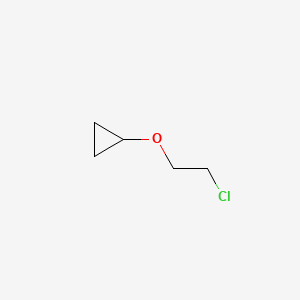
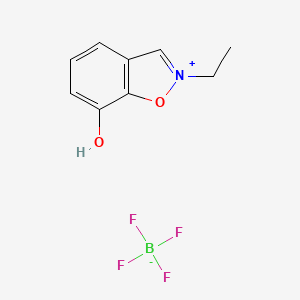
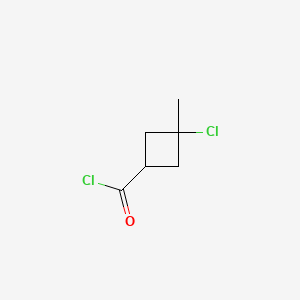
![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)
